Methoxyfenozide-d9 is a stable isotope-labeled derivative of methoxyfenozide, a diacylhydrazine insecticide. Its molecular formula is with a molecular weight of approximately 379.54 g/mol. This compound is characterized by the presence of nine deuterium atoms, which enhance its stability and facilitate its detection in various analytical applications. Methoxyfenozide itself acts as a potent agonist of the ecdysone receptor complex in lepidopteran insects, mimicking the insect molting hormone, 20-hydroxyecdysone, thus playing a crucial role in pest control strategies .
These reactions are essential for understanding its degradation pathways and potential environmental impacts.
Methoxyfenozide-d9 exhibits significant biological activity as an insecticide. It selectively binds to ecdysone receptors in lepidopteran insects with a high affinity (Kd = 0.5 nM), which leads to effective pest control by mimicking the natural molting hormone. This compound is particularly effective against various caterpillar pests across multiple families, including Pyralidae and Noctuidae. Its mode of action includes:
The synthesis of methoxyfenozide-d9 typically involves the following steps:
This synthetic route allows for the incorporation of deuterium atoms, enhancing the compound's stability and analytical utility .
Methoxyfenozide-d9 is primarily used in:
Interaction studies involving methoxyfenozide-d9 focus on its binding affinity to ecdysone receptors and its effects on non-target organisms. Research indicates that:
These studies are crucial for assessing the ecological impact of methoxyfenozide-based insecticides.
Methoxyfenozide-d9 belongs to a class of compounds known as diacylhydrazines. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methoxyfenozide | C22H21N2O3 | Non-deuterated version with similar properties |
| Fenoxycarb | C16H18ClN3O3 | Affects chitin synthesis; broader insecticidal activity |
| Halofenozide | C20H22N2O4 | Selective for certain lepidopteran pests |
Methoxyfenozide-d9's uniqueness lies in its stable isotope labeling, which provides enhanced analytical capabilities compared to its non-deuterated counterpart. This feature allows for precise quantification in complex matrices, making it invaluable for research applications .
Methoxyfenozide-d9 possesses the molecular formula C22H21D9N2O3, with a molecular weight of 379.54 g/mol. The compound features nine deuterium atoms strategically incorporated into its methyl groups, replacing protium atoms at positions critical for maintaining structural integrity while altering mass-to-charge ratios for analytical detection. This isotopic labeling preserves the compound’s chemical reactivity and chromatographic behavior relative to its non-deuterated counterpart, enabling its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The structural configuration consists of a diacylhydrazine backbone with substituted aromatic rings, where the deuterium enrichment occurs in the tert-butyl and methoxy substituents. This design minimizes isotopic exchange while maximizing spectral differentiation during analytical runs. Commercial preparations typically dissolve the compound in acetonitrile at concentrations of 100 µg/ml, optimized for direct injection into chromatographic systems.
The development of methoxyfenozide-d9 paralleled regulatory requirements for pesticide metabolite tracking established in the early 21st century. Following the 2016 U.S. Environmental Protection Agency (EPA) interim registration review of methoxyfenozide, analytical chemists recognized the need for stable isotope-labeled analogs to comply with updated food safety monitoring protocols under the Food Quality Protection Act.
Synthetic routes adapted from non-deuterated methoxyfenozide production methods, incorporating deuterated reagents during the acylation of N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine. Patent CN102040540A details the core reaction mechanism using 3,5-dimethyl benzoyl chloride under alkaline conditions, which was modified to introduce deuterium at specific synthetic stages.
Methoxyfenozide-d9 represents a deuterium-labeled isotopologue of the diacylhydrazine insecticide methoxyfenozide, characterized by the systematic replacement of nine hydrogen atoms with deuterium isotopes [1] [7]. The compound maintains the fundamental structural framework of its parent molecule while incorporating specific deuterium substitution patterns that confer unique analytical and physicochemical properties.
The molecular formula of Methoxyfenozide-d9 is C22H19D9N2O3, with a molecular weight of 377.52 grams per mole [1] [2]. The Chemical Abstracts Service has assigned this compound the registry number 2469014-53-5 [1] [7]. The complete International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide-d9 [8] [10].
The deuterium substitution pattern in Methoxyfenozide-d9 involves the strategic replacement of hydrogen atoms at specific molecular positions [6] [17]. Research indicates that deuterium incorporation typically occurs through hydrogen-deuterium exchange reactions at carbon centers, which can be accomplished via isotopic exchange using deuterated solvents or through synthetic approaches employing deuterated starting materials [17] [21]. The nine deuterium atoms in Methoxyfenozide-d9 are distributed across the molecular structure in a manner that maintains the compound's structural integrity while providing enhanced analytical detection capabilities [19].
The deuteration process for compounds like Methoxyfenozide-d9 follows established principles of isotope labeling chemistry [6] [14]. The presence of deuterium atoms creates a kinetic isotope effect, wherein the carbon-deuterium bond exhibits greater stability compared to the corresponding carbon-hydrogen bond due to the increased atomic mass of deuterium [14] [21]. This enhanced bond strength contributes to altered metabolic pathways and improved stability characteristics compared to the non-deuterated parent compound [6].
| Property | Methoxyfenozide-d9 |
|---|---|
| CAS Number | 2469014-53-5 [1] |
| Molecular Formula | C22H19D9N2O3 [1] [2] |
| Molecular Weight | 377.52 g/mol [1] [7] |
| Chemical Classification | Diacylhydrazine insecticide (deuterium-labeled) [7] |
| Deuterium Atoms | Nine deuterium substitutions [1] |
| Purity | >95% (High Performance Liquid Chromatography) [1] [23] |
The comparative analysis between Methoxyfenozide-d9 and its non-deuterated counterpart reveals significant differences in molecular weight and subtle variations in physicochemical properties that arise from deuterium substitution [4] [20]. Non-deuterated methoxyfenozide possesses the molecular formula C22H28N2O3 with a molecular weight of 368.47 grams per mole, while the deuterated analog exhibits an increased molecular weight of 377.52 grams per mole due to the incorporation of nine deuterium atoms [1] [4] [20].
The parent compound methoxyfenozide demonstrates well-characterized physicochemical properties that serve as baseline parameters for comparison [4] [12] [20]. Non-deuterated methoxyfenozide exhibits a melting point range of 204-208 degrees Celsius, a boiling point of 530.3 ± 60.0 degrees Celsius at 760 millimeters of mercury, and a water solubility of 3.3 milligrams per liter at 20 degrees Celsius [4] [12] [20]. The logarithm of the octanol-water partition coefficient for methoxyfenozide is 3.72 ± 0.04, indicating moderate lipophilicity [4] [20].
Research on deuterium substitution effects in pharmaceutical and chemical compounds indicates that deuterated analogs typically exhibit altered physicochemical properties compared to their hydrogen-containing counterparts [14] [21] [22]. Studies demonstrate that deuterium substitution can influence parameters such as hydrophobicity, acid-base dissociation constants, and thermal properties, although these changes are generally modest in magnitude [21] [22]. The presence of deuterium atoms can result in slightly altered molecular volumes and coefficients of thermal expansion compared to hydrogen-substituted compounds [22].
The synthesis of Methoxyfenozide-d9 represents a sophisticated application of isotope labeling techniques to create a deuterated analog of the diacylhydrazine insecticide methoxyfenozide. Multiple synthetic approaches have been developed to achieve efficient deuterium incorporation while maintaining the structural integrity and biological activity of the parent compound [1] [2] [3].
Direct Hydrogen-Deuterium Exchange Methodology
The most widely employed synthetic pathway utilizes direct hydrogen-deuterium exchange reactions under catalytic conditions. This methodology involves exposing methoxyfenozide or its synthetic precursors to deuterium oxide in the presence of heterogeneous catalysts such as palladium on carbon or platinum on alumina [1] [2]. The reaction typically proceeds at elevated temperatures between 120-180°C under pressurized conditions of 2-8 atmospheres for periods ranging from 24-72 hours [4] [3].
The catalytic deuteration process operates through a mechanism involving reversible carbon-hydrogen bond activation, wherein the catalyst facilitates the exchange of protium atoms with deuterium from the deuterium oxide solvent. Palladium and platinum catalysts demonstrate particular efficacy for aromatic hydrogen-deuterium exchange due to their ability to activate both carbon-hydrogen bonds and coordinate with aromatic ring systems [2]. Under optimized conditions, this methodology achieves deuteration levels of 85-95% with synthetic yields typically ranging from 70-85% [4].
Microwave-Assisted Deuteration Technology
Advanced synthetic protocols have incorporated microwave heating technology to enhance the efficiency and selectivity of deuterium incorporation reactions. Microwave-assisted deuteration employs electromagnetic radiation to achieve rapid and uniform heating of reaction mixtures, thereby reducing reaction times and improving deuteration selectivity [3]. This methodology utilizes flow-type microwave reactors equipped with glass reaction tubes containing heterogeneous catalysts such as platinum on alumina.
The microwave-assisted approach operates under pressurized conditions of approximately 2 megapascals while maintaining precise temperature control through automated heating systems. The methodology demonstrates superior deuteration ratios of 90-95% with reaction times reduced to 2-6 hours compared to conventional thermal heating methods [3]. The enhanced heating efficiency and improved mass transfer characteristics of microwave systems contribute to more uniform deuterium distribution throughout the molecular structure.
Flow Chemistry Synthetic Approaches
Contemporary synthetic methodologies have embraced continuous flow chemistry techniques to achieve scalable and reproducible deuterium incorporation. Flow chemistry systems provide precise control over reaction parameters including temperature, pressure, residence time, and reagent stoichiometry [1]. The continuous flow approach utilizes packed-bed reactors containing heterogeneous catalysts such as Raney nickel, which demonstrates exceptional activity for hydrogen-deuterium exchange reactions.
Flow synthesis methodologies offer several distinct advantages including enhanced safety profiles due to reduced reagent inventories, improved heat and mass transfer characteristics, and the ability to achieve steady-state reaction conditions [1]. These systems typically achieve deuteration levels of 94-99% with synthetic yields ranging from 75-95%, representing some of the highest performance metrics reported for deuterated compound synthesis [1].
Hydrothermal Reactor Synthesis
Large-scale production of Methoxyfenozide-d9 frequently employs hydrothermal reactor systems utilizing Parr pressure vessels ranging from 50 milliliters to 1200 milliliters in volume [5]. These systems accommodate the high temperature and pressure requirements necessary for efficient hydrogen-deuterium exchange while providing the capacity for kilogram-scale synthesis campaigns. The hydrothermal approach typically employs reaction temperatures of 180°C with extended reaction periods of 48 hours to ensure complete deuterium incorporation.
The methodology demonstrates particular utility for method development and scale-up optimization, allowing systematic evaluation of catalyst loading, deuterium oxide stoichiometry, and reaction kinetics. Deuteration levels achieved through hydrothermal synthesis typically range from 80-90% with synthetic yields of 60-80%, reflecting the more forcing conditions required for large-scale production [5].
Site-Selective Deuteration Strategies
Alternative synthetic approaches utilize deuterated building blocks to achieve site-specific isotope incorporation with enhanced positional selectivity. This methodology involves the synthesis of deuterated aromatic precursors through established organic synthetic transformations, followed by their incorporation into the diacylhydrazine framework through conventional coupling reactions [6] [7]. Site-selective deuteration provides precise control over deuterium placement and typically achieves isotopic purities exceeding 95-99%.
The building block approach requires access to specialized deuterated starting materials, which increases synthetic complexity and cost considerations. However, this methodology offers unparalleled control over deuterium placement and provides access to regioisomerically pure deuterated analogs that may be inaccessible through exchange-based methodologies [6].
Chromatographic Purification Techniques
The purification of Methoxyfenozide-d9 requires sophisticated separation methodologies capable of distinguishing between isotopically labeled and unlabeled compounds while removing synthetic impurities and residual catalysts. Column chromatography represents the primary purification method, utilizing silica gel stationary phases with petroleum ether-ethyl acetate gradient elution systems [5]. The methodology typically achieves purities of 90-95% with recoveries ranging from 75-85% for synthetic scales from 1-100 grams.
Preparative high-performance liquid chromatography provides enhanced resolution for final purification steps, particularly for analytical-grade material preparation. Reversed-phase chromatography utilizing octadecylsilane stationary phases with methanol-water gradient elution demonstrates exceptional selectivity for diacylhydrazine compounds [5]. Preparative high-performance liquid chromatography typically achieves purities exceeding 98% with recoveries of 85-95% for scales ranging from 10 milligrams to 10 grams.
Recrystallization and Crystallization Methods
Recrystallization techniques provide an economical approach for large-scale purification while simultaneously removing trace impurities and residual solvents. Methoxyfenozide-d9 demonstrates favorable crystallization behavior from ethanol-water mixtures, allowing the preparation of high-purity crystalline material [8]. The recrystallization process typically achieves purities of 85-95% with recoveries of 60-80% for scales ranging from 100 milligrams to 50 grams.
The crystallization methodology proves particularly valuable for removing trace metal catalysts and organic impurities that may interfere with subsequent analytical characterization. The formation of well-defined crystal lattices enhances the stability of the deuterated compound while facilitating long-term storage under ambient conditions [9].
Extraction and Partitioning Methods
Liquid-liquid extraction protocols utilizing dichloromethane-aqueous bicarbonate systems provide efficient removal of acidic impurities and catalyst residues. The acid-base partitioning approach exploits the amphoteric nature of diacylhydrazine compounds, allowing selective extraction into organic phases while retaining polar impurities in aqueous layers [10]. This methodology typically achieves purities of 80-90% with recoveries of 80-90% for scales ranging from 1-500 grams.
Solid-phase extraction utilizing octadecylsilane cartridges offers rapid purification for analytical-scale samples while providing excellent selectivity for hydrophobic diacylhydrazine compounds. Methanol elution protocols achieve purities of 85-95% with recoveries of 70-85% for scales ranging from 10 milligrams to 5 grams [5].
Quality Control Parameters and Specifications
Comprehensive quality control protocols have been established to ensure the chemical and isotopic purity of Methoxyfenozide-d9 preparations. Chemical purity specifications require minimum purities of 95% as determined by high-performance liquid chromatography with ultraviolet or mass spectrometric detection [9]. The acceptance criteria mandate the presence of a single major chromatographic peak representing at least 95% of the total integrated area.
Isotopic purity specifications require minimum deuteration levels of 95% as determined by deuterium nuclear magnetic resonance integration analysis [5]. Water content specifications limit residual moisture to maximum levels of 0.5% as determined by Karl Fischer titration methodology. Residual catalyst specifications limit metal content to maximum levels of 10 parts per million as determined by inductively coupled plasma mass spectrometry [5].
Structural integrity verification requires confirmation of expected spectroscopic patterns through proton and carbon-13 nuclear magnetic resonance analysis. Each production batch undergoes comprehensive analytical characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic purity assessment [9].
Nuclear Magnetic Resonance Spectroscopic Analysis
Nuclear magnetic resonance spectroscopy provides the definitive analytical method for confirming the successful incorporation of deuterium into the Methoxyfenozide structure and quantifying the extent of isotopic labeling. Proton nuclear magnetic resonance analysis at 600 megahertz frequency demonstrates characteristic integration patterns reflecting the reduced intensity of signals corresponding to deuterated aromatic positions [11]. The technique achieves detection limits of 0.1% deuteration with precision of ±2% relative standard deviation.
Deuterium nuclear magnetic resonance spectroscopy at 92 megahertz frequency provides direct observation of incorporated deuterium atoms through characteristic chemical shift patterns at 7.1, 6.9, and 6.7 parts per million corresponding to aromatic deuterium environments [11]. The methodology enables site-specific quantification of deuterium incorporation and provides definitive evidence for successful isotopic labeling with coupling pattern analysis confirming deuterium connectivity.
Carbon-13 nuclear magnetic resonance spectroscopy at 150 megahertz frequency reveals isotope-induced chemical shift perturbations resulting from the beta isotope effect of carbon-deuterium bonds. The technique demonstrates upfield chemical shift changes of 0.1-0.3 parts per million relative to the non-deuterated analog, providing additional structural confirmation and evidence for deuterium incorporation [12]. The methodology achieves structural verification with precision of ±2% relative standard deviation using sample requirements of 1-10 milligrams in deuterated solvents.
Mass Spectrometric Characterization
Electrospray ionization mass spectrometry provides molecular weight confirmation and isotopic pattern verification for Methoxyfenozide-d9 preparations. Positive ion mode analysis demonstrates the characteristic molecular ion peak at mass-to-charge ratio 377.5, representing a mass shift of +9 daltons relative to the non-deuterated parent compound [13] [14]. The technique achieves detection limits of 1 nanogram per milliliter with precision of ±5% relative standard deviation.
High-resolution mass spectrometry utilizing time-of-flight analyzers provides exact mass determination at 377.5248 atomic mass units, confirming the molecular formula C22H21D9N2O3 and verifying successful nine-fold deuterium incorporation [13]. The methodology enables elemental composition confirmation through accurate mass measurement with precision exceeding 5 parts per million mass accuracy.
Tandem mass spectrometry analysis reveals characteristic fragmentation patterns including the loss of the tert-butyl group yielding fragment ions at mass-to-charge ratio 322.4, and benzoyl rearrangement processes producing fragment ions at 258.3 and 241.3 [15]. The fragmentation behavior demonstrates both mass shifts corresponding to deuterium retention and potential isotope scrambling processes during gas-phase dissociation reactions. Relative fragment ion intensities provide structural information while confirming the presence and stability of deuterium incorporation.
High-Performance Liquid Chromatography Analysis
High-performance liquid chromatography provides critical purity assessment and quantitative analysis capabilities for Methoxyfenozide-d9 characterization. Reversed-phase chromatography utilizing octadecylsilane stationary phases with methanol-water gradient elution demonstrates baseline separation of deuterated and non-deuterated analogs with resolution factors exceeding 2.0 [16]. The methodology achieves detection limits of 0.1 nanogram per milliliter with precision of ±3% relative standard deviation.
Liquid chromatography-tandem mass spectrometry enables simultaneous purity assessment and structural confirmation through multiple reaction monitoring experiments targeting characteristic fragmentation transitions. The technique utilizes electrospray ionization with collision-induced dissociation to generate reproducible fragmentation patterns while achieving enhanced selectivity and sensitivity [10]. Sample preparation requirements include 1-10 microliter injection volumes with minimal sample preparation procedures.
Isotope ratio characterization through liquid chromatography demonstrates the capability to separate partially deuterated isotopologues and quantify deuterium incorporation heterogeneity [17]. The methodology provides detailed compositional analysis of deuterium distribution patterns while identifying potential regioisomeric impurities resulting from non-selective deuteration processes.
Infrared and Ultraviolet-Visible Spectroscopic Methods
Infrared spectroscopy utilizing attenuated total reflectance sampling provides functional group identification and deuterium incorporation confirmation through characteristic carbon-deuterium stretching vibrations observed at 2200-2300 wavenumbers [18]. The vibrational frequency shift relative to carbon-hydrogen stretching modes provides definitive evidence for successful deuterium incorporation while maintaining structural integrity of the diacylhydrazine framework.
Ultraviolet-visible spectroscopy demonstrates unchanged chromophore absorption characteristics with maximum absorption wavelength at 280 nanometers, confirming preservation of the conjugated aromatic system during deuteration processes [19]. The methodology provides purity assessment capabilities while verifying the absence of degradation products that might exhibit altered electronic absorption properties.
Advanced Characterization Methodologies
Isotope ratio mass spectrometry provides ultra-precise quantification of deuterium incorporation levels with precision exceeding ±0.1% absolute measurement uncertainty [20] [21]. The methodology utilizes magnetic sector mass analyzers with multiple Faraday cup detection systems to achieve enhanced measurement precision for isotope ratio determination. Sample requirements include 0.1-1 milligram solid samples with minimal preparation procedures.
The technique enables detailed characterization of isotopic heterogeneity and provides quantitative assessment of deuterium incorporation efficiency across different synthetic methodologies. Delta value calculations relative to international deuterium standards facilitate inter-laboratory comparison and quality assurance protocols [21].